1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one
Description
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one is a propanone derivative featuring a phthalazine core substituted with a phenyl group at the 4-position. The phthalazin-1-yl moiety is linked via an ether bond to a para-substituted phenyl ring, which is further attached to a propan-1-one group. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.
The phthalazine ring contributes to π-π stacking interactions, while the ether linkage and propanone group influence solubility and reactivity.
Properties
IUPAC Name |
1-[4-(4-phenylphthalazin-1-yl)oxyphenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-2-21(26)16-12-14-18(15-13-16)27-23-20-11-7-6-10-19(20)22(24-25-23)17-8-4-3-5-9-17/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQFRUMZMUDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-phenylphthalazin-1-ol, which is then reacted with 4-bromophenylpropan-1-one under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The phthalazine core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Aryl Ether-Linked Propanones
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i)
- Structure : Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group instead of the phthalazine ring.
- However, it reduces polarity compared to the phthalazine-containing target compound .
- Applications : Used as a protected intermediate in ketone synthesis, highlighting its utility in multi-step organic reactions.
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one
- Structure : Substituted with a morpholine-ethyl ether chain.
- Properties : The morpholine group introduces basicity and hydrogen-bonding capacity, which may enhance solubility in polar solvents. This contrasts with the phthalazine ring’s planar, aromatic nature .
- Synthesis : Prepared via etherification, demonstrating compatibility with heterocyclic amine linkages .
Heterocyclic Derivatives
1-{4-[7-Chloro-6-(2-fluoro-6-hydroxyphenyl)-4-phenylphthalazin-1-yl]piperazin-1-yl}propan-1-one (OJ1)
- Structure : Contains a phthalazine core modified with chloro, fluoro, and piperazine groups.
- Properties: The piperazine ring introduces conformational flexibility and basicity, while halogen atoms enhance electronegativity and binding specificity.
- Molecular Weight : 585.95 g/mol (vs. ~443.48 g/mol estimated for the target compound), indicating significant differences in steric bulk .
3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one
Substituent Effects on Bioactivity and Physicochemical Properties
FAI-10: 3-(4-Acetylpiperazin-1-yl)-1-(4-(heptyloxy)phenyl)propan-1-one
- Structure : Includes a piperazine-acetyl group and heptyloxy chain.
- Properties : The heptyloxy chain increases lipophilicity (logP ~4.5), while the acetylated piperazine enhances metabolic stability. Reported purity: 93% (HPLC-UV) .
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA)
Conjugated Systems and Reactivity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Structure: α,β-unsaturated ketone (propenone).
- Properties: The conjugated system enables Michael addition reactions, unlike the saturated propanone in the target compound. This reactivity is exploited in chalcone-based drug discovery .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
